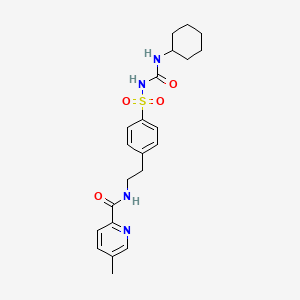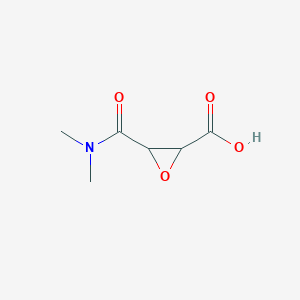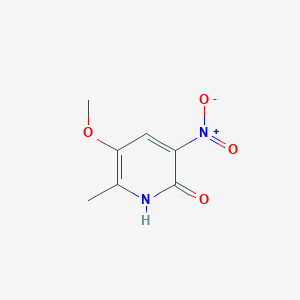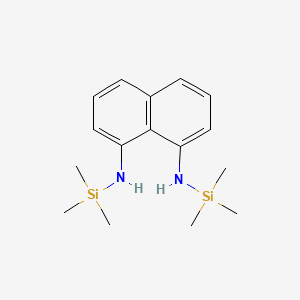![molecular formula C9H19NO6S3 B13958828 hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including hydroxyl, oxo, sulfanylidene, and sulfane, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid typically involves multiple steps, each requiring specific reagents and conditions. The process may begin with the preparation of intermediate compounds, followed by their sequential transformation into the final product. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.
Oxo Formation: Incorporation of oxo groups through oxidation reactions.
Sulfanylidene and Sulfane Addition: Introduction of sulfur-containing groups using sulfur-based reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfanyl groups may yield sulfoxides or sulfones, while reduction of oxo groups may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of target enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Redox Reactions: Participating in redox reactions that influence cellular processes.
Comparación Con Compuestos Similares
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane derivatives: Compounds with variations in the functional groups or substituents.
Sulfanylpropanoic acid analogs: Compounds with similar core structures but different functional groups.
Propiedades
Fórmula molecular |
C9H19NO6S3 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
hydroxy-methyl-oxo-sulfanylidene-λ6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S.CH4O2S2/c1-8(2,3)13-7(12)9-5(4-14)6(10)11;1-5(2,3)4/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11);1H3,(H,2,3,4)/t5-;/m0./s1 |
Clave InChI |
JFZKLNDNDWBVTL-JEDNCBNOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=S)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CS)C(=O)O.CS(=O)(=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)


![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)



![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)






